

Comparative Cross-Reactivity Profiling of Ethyl 5-aminoindoline-1-carboxylate Based Compounds

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Compound of Interest

Compound Name: Ethyl 5-aminoindoline-1-carboxylate

Cat. No.: B1517544

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity profiles of investigational compounds based on the **Ethyl 5-aminoindoline-1-carboxylate** scaffold. The following data and protocols are intended to serve as a reference for assessing the selectivity of this class of molecules and to provide a framework for similar in-house investigations.

Introduction

The **Ethyl 5-aminoindoline-1-carboxylate** scaffold is a versatile starting point for the development of potent inhibitors targeting a variety of protein classes, including kinases and enzymes involved in inflammatory pathways.[1][2][3][4] Achieving a high degree of selectivity is paramount in drug discovery to minimize off-target effects and potential toxicity. This guide compares a hypothetical lead compound, Indoline-A, an **Ethyl 5-aminoindoline-1-carboxylate** derivative designed as a Cyclin-Dependent Kinase 2 (CDK2) inhibitor, with two alternative CDK2 inhibitors, Alkenyl-B and Pyrido-C, across a panel of kinases to delineate its selectivity profile.

Quantitative Cross-Reactivity Data

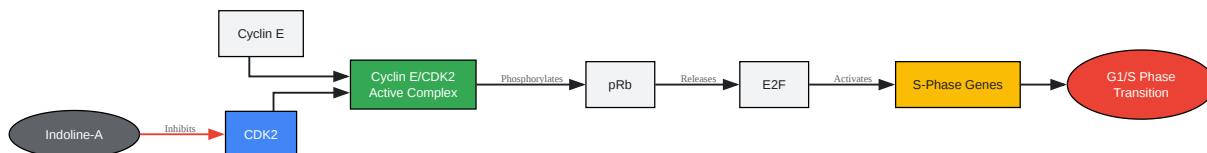
The following table summarizes the inhibitory activity (IC₅₀ values) of the three compounds against the primary target (CDK2) and a selection of off-target kinases. Lower IC₅₀ values indicate higher potency.

Target Kinase	Compound Indoline-A (IC ₅₀ , nM)	Compound Alkenyl-B (IC ₅₀ , nM)	Compound Pyrido-C (IC ₅₀ , nM)
CDK2 (Primary Target)	46	33	16
CDK1	210	150	85
CDK5	850	600	320
GSK3 β	>10,000	8,500	>10,000
PIM1	1,200	950	400
SRC	>10,000	>10,000	7,500
VEGFR2	5,300	4,100	2,800
EGFR	>10,000	>10,000	>10,000

Data presented is hypothetical and for illustrative purposes.

Signaling Pathway

The diagram below illustrates the role of CDK2 in cell cycle progression, the intended target pathway for the compounds discussed.



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Figure 1: Simplified CDK2 signaling pathway in cell cycle progression.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

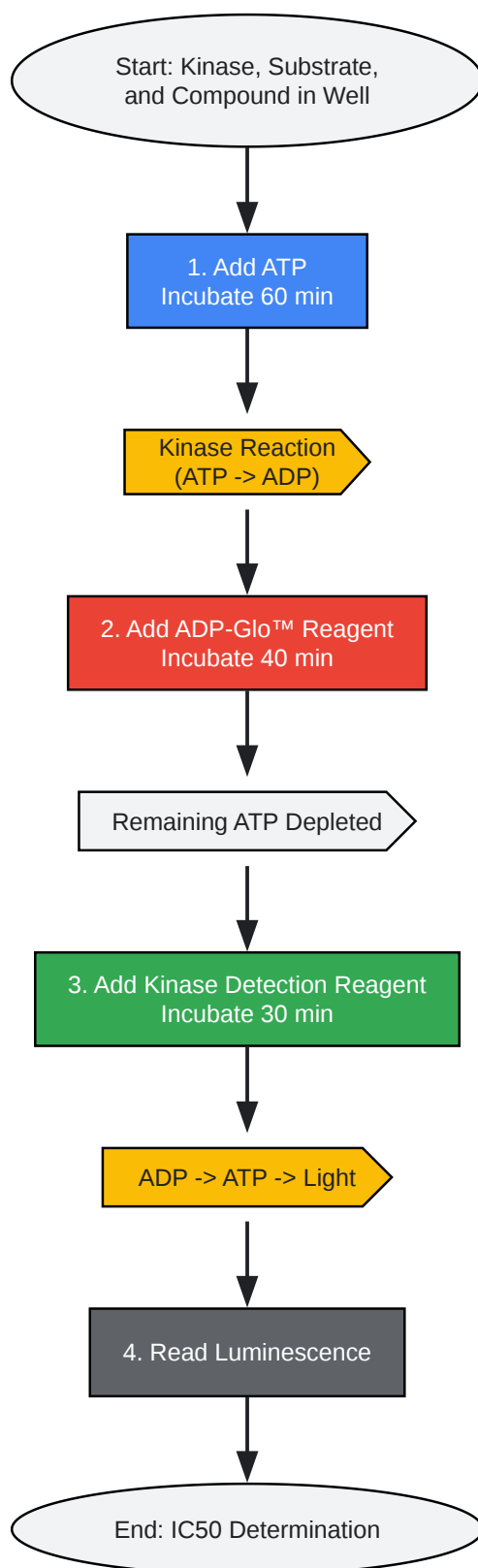
Kinase Profiling: ADP-Glo™ Luminescent Kinase Assay

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

Protocol:

- Kinase Reaction:
 - Prepare a reaction mixture containing the kinase of interest, the substrate, and ATP in a kinase reaction buffer (e.g., 50mM Tris, pH 7.5, 150mM NaCl, 0.25mM DTT).
 - Dispense 5 µL of the kinase/substrate solution into 384-well plates.
 - Add serial dilutions of the test compounds (e.g., Indoline-A) in DMSO to the wells. The final DMSO concentration should be kept constant (e.g., 1%).
 - Initiate the kinase reaction by adding ATP.
 - Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).
- ADP Detection:
 - Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
 - Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and introduce luciferase and luciferin to produce a luminescent signal. Incubate for 30 minutes at room temperature.
- Data Acquisition:

- Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus, the kinase activity.
- Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC₅₀ values by fitting the data to a dose-response curve.^[5]



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Figure 2: Workflow for the ADP-Glo™ kinase assay.

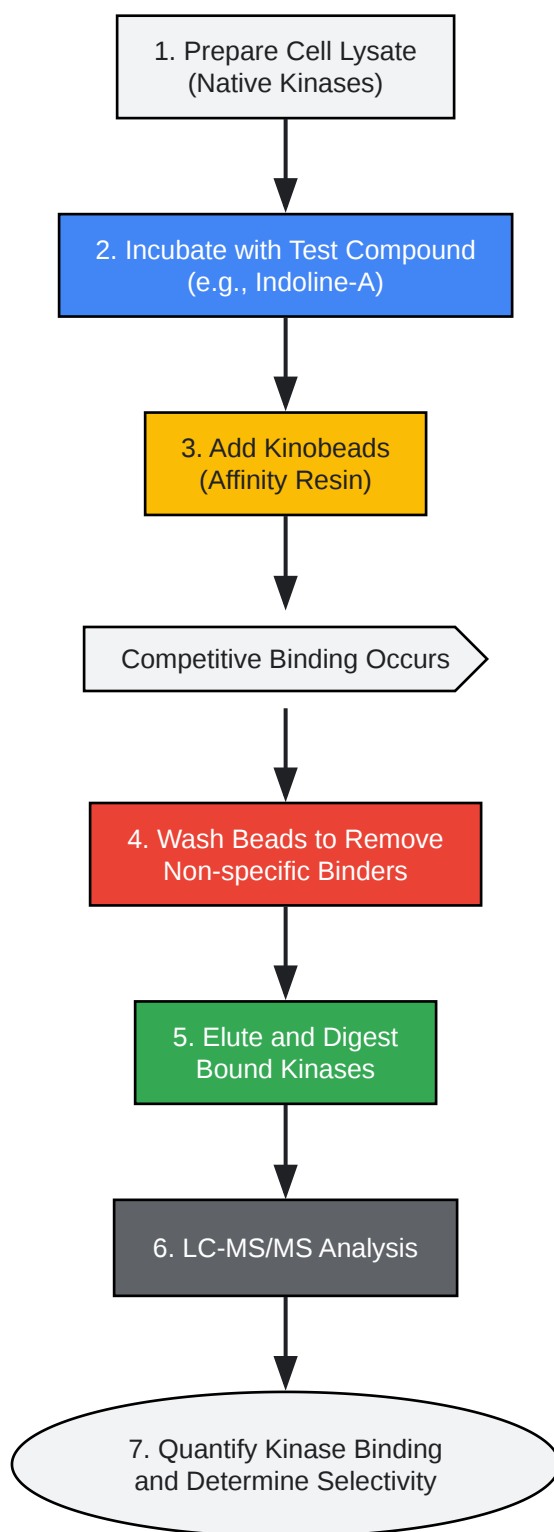
Chemoproteomic Profiling: Kinobeads Competition Assay

This method assesses the binding of a compound to a broad range of native kinases in a cellular lysate.^{[6][7]}

Protocol:

- Cell Lysate Preparation:
 - Culture and harvest selected cell lines to ensure broad kinome coverage.
 - Lyse the cells in a non-denaturing buffer containing phosphatase and protease inhibitors.
 - Determine the total protein concentration of the lysate (e.g., using a Bradford assay).
- Competitive Binding:
 - Aliquot the cell lysate (e.g., 5 mg of total protein per sample).
 - Incubate the lysate with increasing concentrations of the test compound (e.g., Indoline-A) or a DMSO control for 45 minutes at 4°C.
- Kinase Enrichment:
 - Add "kinobeads," an affinity resin with immobilized non-selective kinase inhibitors, to the lysate.
 - Incubate for 1-2 hours at 4°C to allow kinases not bound to the test compound to bind to the beads.
 - Wash the beads extensively to remove non-specifically bound proteins.
- Mass Spectrometry Analysis:
 - Elute the bound proteins from the beads.
 - Digest the proteins into peptides (e.g., with trypsin).

- Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
- Data Analysis:
 - Identify and quantify the kinases captured by the beads in each sample.
 - Determine the dose-dependent reduction in kinase binding to the beads in the presence of the test compound to assess binding affinity and selectivity.



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Figure 3: Workflow for the Kinobeads chemoproteomics assay.

Conclusion

The presented hypothetical data and established experimental protocols provide a robust framework for evaluating the cross-reactivity of novel compounds derived from the **Ethyl 5-aminoindoline-1-carboxylate** scaffold. While Indoline-A demonstrates good potency for its primary target, CDK2, its selectivity profile against other kinases is crucial for its development as a potential therapeutic agent. The use of both biochemical assays, such as ADP-Glo, and cell-based proteomic approaches, like the Kinobeads assay, offers a comprehensive understanding of a compound's interaction landscape.[5][6][7] This dual approach is essential for identifying highly selective drug candidates and mitigating potential off-target liabilities.

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